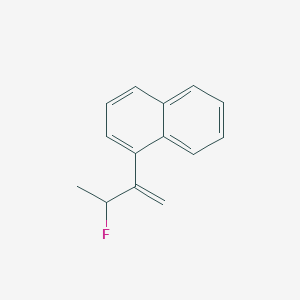

1-(3-Fluorobut-1-EN-2-YL)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13F |

|---|---|

Molecular Weight |

200.25 g/mol |

IUPAC Name |

1-(3-fluorobut-1-en-2-yl)naphthalene |

InChI |

InChI=1S/C14H13F/c1-10(11(2)15)13-9-5-7-12-6-3-4-8-14(12)13/h3-9,11H,1H2,2H3 |

InChI Key |

QINREQYXBQNCQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C1=CC=CC2=CC=CC=C21)F |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Pathways of 1 3 Fluorobut 1 En 2 Yl Naphthalene

Elucidation of Mechanistic Pathways for C-F Bond Formation and Functionalization

There is no specific information in the searched literature detailing the mechanistic pathways for the formation of the C-F bond in 1-(3-Fluorobut-1-en-2-yl)naphthalene or its subsequent functionalization. Generally, the synthesis of aryl fluorides can be achieved through methods like the Balz-Schiemann reaction or transition-metal-mediated fluorination. nih.gov Functionalization of the robust C-F bond is a challenging area of organic chemistry, often requiring specific catalytic systems to achieve C-C or C-heteroatom bond formation. nih.govbaranlab.org Research has been conducted on the C-H functionalization of naphthalene (B1677914) derivatives, which can be a route to introduce various functional groups. anr.fr

Reactivity Profiles of the Fluoroalkene Moiety in this compound

Specific reactivity profiles for the fluoroalkene portion of this compound are not documented. The reactivity of fluoroalkenes is known to be influenced by the fluorine atom, which can direct the outcome of various reactions. baranlab.org

Catalytic Hydrogenation and Halogenation Reactions

While the catalytic hydrogenation of naphthalene itself has been studied, leading to products like tetralin and decalin with specific stereochemical outcomes depending on the catalyst used, there is no data on the hydrogenation of the fluoroalkene moiety in this compound. nih.gov Catalytic hydrogenation of alkenes is a well-established process, typically involving syn-addition of hydrogen across the double bond. youtube.comyoutube.comyoutube.comyoutube.com The presence of the fluorine atom and the bulky naphthalene group would likely influence the stereoselectivity of such a reaction. Similarly, while the bromination of naphthalene is known to proceed via addition-elimination to yield substituted naphthalenes, specific halogenation reactions on the fluoroalkene of the target compound have not been reported. pku.edu.cn

Cycloaddition Reactions and Their Stereochemical Implications

No studies on the cycloaddition reactions of this compound were found. Computational studies have explored the Diels-Alder reactions of naphthalene complexes, indicating the potential for such transformations. doi.org The stereochemical outcome of cycloaddition reactions is a critical aspect, often influenced by the electronic and steric properties of the substituents on the diene and dienophile.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis is a powerful tool for the functionalization of organic molecules. Palladium-catalyzed cross-coupling reactions have been performed on bromo-naphthalene scaffolds to synthesize diverse libraries of compounds. nih.gov Furthermore, transition-metal-catalyzed cross-couplings involving carbene migratory insertion have expanded the scope of C-C bond formation. nih.gov However, no specific transition-metal-catalyzed transformations involving this compound have been reported.

Investigation of Key Intermediates and Transition States in Reaction Cycles

The investigation of reaction intermediates and transition states is crucial for understanding reaction mechanisms. Computational studies, such as those using Density Functional Theory (DFT), have been employed to study the pyrolysis of fluorinated butenes and the reactions of naphthalene complexes. nih.govdoi.org These studies provide insights into the energetics and geometries of transient species. However, no such investigations have been specifically conducted for this compound.

Regiochemical and Stereochemical Control in Derivatization

Achieving regiochemical and stereochemical control is a central goal in organic synthesis. The stereochemistry of a reaction can be influenced by whether the mechanism is stereoselective or stereospecific. masterorganicchemistry.comkhanacademy.org In the context of naphthalene, enzymatic reactions using naphthalene 1,2-dioxygenase have demonstrated high regio- and stereoselectivity in the formation of cis-dihydrodiols, with the orientation of the substrate in the active site being a key determinant. nih.govnih.gov For the derivatization of this compound, the interplay between the directing effects of the naphthalene ring and the fluoroalkene moiety would be critical, but no experimental data is available.

Advanced Spectroscopic Analysis for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy would be instrumental in defining the proton environment of 1-(3-Fluorobut-1-en-2-yl)naphthalene. The spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring system, the vinyl group, the methyl group, and the methine group bearing the fluorine atom. Key analyses would involve:

Chemical Shifts (δ): The location of each signal would indicate the electronic environment of the protons. The aromatic protons of the naphthalene ring would appear in the downfield region (typically 7.0-8.5 ppm). The vinyl protons (=CH₂) would likely resonate around 5.0-6.0 ppm. The proton on the carbon bearing the fluorine (CHF) would be significantly affected by the electronegative fluorine atom, and its chemical shift would be a key indicator. The methyl protons (CH₃) would be expected in the upfield region.

Spin-Spin Coupling (J): Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of the protons. For instance, the fluorine atom would couple with the adjacent proton (²JHF) and the methyl protons (³JHF), providing crucial structural confirmation. The vinyl protons would likely show geminal coupling (²JHH).

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyl-H | Data not available | m | Data not available |

| =CH₂ (a) | Data not available | d | Data not available |

| =CH₂ (b) | Data not available | d | Data not available |

| -CHF- | Data not available | dq | Data not available |

| -CH₃ | Data not available | d | Data not available |

Carbon (¹³C) NMR Spectroscopy (including DEPT) for Carbon Framework Analysis

¹³C NMR spectroscopy would provide a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal.

Chemical Shifts (δ): The chemical shifts would differentiate between the sp²-hybridized carbons of the naphthalene ring and the vinyl group, and the sp³-hybridized carbons of the fluorinated methine and the methyl group. The carbon attached to the fluorine atom (C-F) would exhibit a large chemical shift and a characteristic one-bond carbon-fluorine coupling constant (¹JCF).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups, which is essential for unambiguous assignment of the carbon signals.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT Information |

| Naphthyl-C (quaternary) | Data not available | C |

| Naphthyl-CH | Data not available | CH |

| C=CH₂ | Data not available | C |

| =CH₂ | Data not available | CH₂ |

| -CHF- | Data not available | CH |

| -CH₃ | Data not available | CH₃ |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide direct information about the fluorine atom's environment. A single signal would be expected for the one fluorine atom in the molecule.

Chemical Shift (δ): The chemical shift of the fluorine signal would be characteristic of an alkyl fluoride.

Coupling Constants (J): The signal would be split into a multiplet due to coupling with the adjacent proton (²JFH) and the protons of the methyl group (³JFH), confirming the connectivity around the fluorine atom.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: Key expected absorption bands for this compound would include C-H stretching from the aromatic and aliphatic/vinylic portions, C=C stretching from the aromatic ring and the alkene, and a strong C-F stretching band.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for non-polar bonds. The C=C bonds of the naphthalene and vinyl groups would be expected to produce strong Raman signals.

A hypothetical data table for the vibrational spectra is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |

| Vinylic C-H Stretch | ~3080-3020 | IR, Raman |

| Aliphatic C-H Stretch | ~2980-2850 | IR, Raman |

| Aromatic C=C Stretch | ~1600, 1580, 1500, 1450 | IR, Raman |

| Alkene C=C Stretch | ~1640 | IR, Raman |

| C-F Stretch | ~1100-1000 | IR |

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated π-system which acts as a chromophore. The naphthalene ring system is the primary chromophore in this compound. The spectrum would be expected to show characteristic absorption bands similar to other 1-substituted naphthalenes. The presence of the vinyl group in conjugation with the naphthalene ring could lead to shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

Computational Chemistry and Theoretical Insights into 1 3 Fluorobut 1 En 2 Yl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 1-(3-fluorobut-1-en-2-yl)naphthalene, these methods reveal the distribution of electrons and the energetic landscape of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. samipubco.comnih.gov A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: The values presented in this table are representative and derived from typical DFT calculations for similar aromatic compounds.

Computational methods are also employed to determine bond energies and the distribution of electronic charge within the molecule. This information helps in understanding the molecule's stability and the nature of its chemical bonds. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and interactions between orbitals. samipubco.com

In this compound, the bond between the naphthalene (B1677914) ring and the butenyl group, as well as the carbon-fluorine bond, are of particular interest. The calculated bond dissociation energies can predict which bonds are more likely to break during a chemical reaction. The charge distribution, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net The electronegative fluorine atom is expected to create a region of negative electrostatic potential, while the aromatic naphthalene ring will also exhibit regions of high electron density.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (a.u.) |

| C (attached to Naphthalene) | +0.15 |

| C (of the double bond) | -0.10 |

| C (bearing Fluorine) | +0.25 |

| F | -0.35 |

| C (terminal methyl group) | -0.20 |

Note: These values are illustrative and represent typical charge distributions in similar molecules.

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical studies are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, including the identification of transition states and intermediates.

Ab initio and DFT methods are powerful tools for exploring the pathways of chemical reactions. researchgate.netnih.gov For reactions involving this compound, such as electrophilic additions to the double bond or nucleophilic substitution at the fluorine-bearing carbon, these calculations can determine the activation energies and the geometries of the transition states. chemrevlett.com By comparing the energies of different possible pathways, the most favorable reaction mechanism can be elucidated. For instance, in an electrophilic addition reaction, calculations can determine whether the electrophile will preferentially attack the double bond or the naphthalene ring. chemrevlett.com

Computational chemistry can predict the regioselectivity and stereoselectivity of chemical reactions. For this compound, this is particularly relevant for reactions of the butenyl side chain. For example, in the addition of an acid (HX) across the double bond, calculations can predict whether the 'X' group will add to the carbon adjacent to the naphthalene ring or the carbon bearing the fluorine atom. This is achieved by comparing the stabilities of the possible carbocation intermediates. Similarly, the stereochemical outcome of reactions can be predicted by analyzing the energies of different diastereomeric transition states.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of the compound.

Molecular dynamics (MD) simulations can be used to explore the different conformations of this compound by simulating the movement of atoms over time. This is particularly useful for understanding the flexibility of the butenyl side chain and its preferred orientation relative to the naphthalene ring. These simulations can reveal the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can model the interactions of this compound with other molecules, such as solvents or reactants. nih.gov This can provide a more realistic picture of how the molecule behaves in a chemical system, taking into account the dynamic and statistical nature of molecular interactions. For example, simulations could model the interaction of the molecule with a catalytic surface or its aggregation behavior in solution.

Structure-Reactivity Relationships in Fluorinated Naphthalene-Butene Systems

The presence of a fluorine atom on the butene substituent attached to the naphthalene core in this compound introduces significant electronic effects that modulate its reactivity. Computational studies on analogous fluorinated aromatic systems provide a framework for understanding these relationships. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly influence the electron density distribution across the entire molecule. nih.govemerginginvestigators.org

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting how this fluorination impacts the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govumons.ac.be The energy levels of these orbitals are critical in determining the molecule's susceptibility to electrophilic and nucleophilic attack.

Electronic Properties and Reactivity Descriptors:

The introduction of the fluoroalkenyl group is expected to stabilize both the HOMO and LUMO energy levels of the naphthalene system. nih.govumons.ac.be This stabilization, a consequence of fluorine's powerful inductive effect, can render the molecule more resistant to oxidation but potentially more susceptible to nucleophilic attack. The extent of this stabilization can be quantified through computational calculations, providing valuable reactivity indices.

To illustrate the anticipated electronic modifications, a hypothetical data table based on DFT calculations for this compound and its non-fluorinated counterpart is presented below.

Table 1: Calculated Electronic Properties of Naphthalene-Butene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-(But-1-en-2-yl)naphthalene | -5.8 | -1.2 | 4.6 | 0.4 |

| This compound | -6.1 | -1.5 | 4.6 | 2.1 |

Note: These values are hypothetical and serve to illustrate the expected trends based on established principles of fluorine's electronic effects.

The data in Table 1 suggests that while the HOMO-LUMO gap may not change significantly, the lowering of both frontier orbital energies in the fluorinated compound indicates a global stabilization of the electronic system. The increased dipole moment is also a direct consequence of introducing the highly electronegative fluorine atom.

Regioselectivity in Chemical Reactions:

The electron-withdrawing nature of the fluorinated substituent can also influence the regioselectivity of reactions on the naphthalene ring. The distribution of electrostatic potential and the partial atomic charges, which can be mapped using computational methods, would reveal the most electron-deficient and electron-rich sites within the molecule.

For instance, in electrophilic aromatic substitution reactions, the incoming electrophile would likely target positions on the naphthalene ring that are least affected by the electron-withdrawing pull of the fluorinated butene chain. Conversely, nucleophilic aromatic substitution, though generally difficult for naphthalenes, might be facilitated at positions where the electron density is significantly lowered.

Conformational Analysis and Steric Effects:

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications and Advanced Materials Chemistry of Naphthalene Fluoroalkene Derivatives

Utilization as Synthetic Intermediates and Precursors in Organic Synthesis

Naphthalene (B1677914) derivatives are fundamental building blocks in the synthesis of a wide range of organic molecules. nih.gov Their utility as synthetic intermediates stems from their reactive nature, which allows for the construction of more complex molecular architectures. nih.gov The introduction of fluoroalkene groups to the naphthalene core further enhances their versatility.

Recent research has demonstrated palladium-catalyzed methods for the C8-fluoroalkenylation of 1-carbonylnaphthalenes. researchgate.net This process utilizes iodonium (B1229267) triflates as coupling partners and offers a direct route to functionalized naphthalene derivatives. researchgate.net The carbonyl directing group can be retained for further transformations or removed, adding to the synthetic flexibility. researchgate.net Such methodologies are crucial for creating multi-substituted naphthalene-based molecules, including those with potential bioactive properties. researchgate.net

Furthermore, naphthalene derivatives serve as precursors for the synthesis of functionalized materials like brominated naphthoquinones and have been used in the development of chlorinated quinolines and benzoquinolines. researchgate.netresearchgate.net The ability to transmute the nitrogen atom in isoquinolines to a carbon atom provides a novel pathway to substituted naphthalenes, expanding the toolkit for synthetic chemists. nih.gov

Exploration in Organic Electronic and Optoelectronic Materials Science

The unique photophysical and electronic properties of naphthalene derivatives make them prime candidates for applications in organic electronics and optoelectronics. nih.gov Their rigid, planar structure and extensive π-electron conjugation contribute to high quantum yields and excellent photostability. nih.gov

Design Principles for Fluorescent Naphthalene-Based Systems in Advanced Materials

The fluorescence of naphthalene derivatives is highly dependent on the nature and position of substituents on the naphthalene ring. researchgate.net While unsubstituted naphthalene has poor fluorescence, the introduction of donor and acceptor groups can significantly enhance it through an intramolecular charge transfer (ICT) mechanism. researchgate.net

Key design principles for creating highly fluorescent naphthalene-based materials include:

Substitution Pattern: Attaching electron-donating and electron-accepting groups to specific positions on the naphthalene ring can induce strong ICT, leading to enhanced fluorescence. researchgate.net

Fluorination: The incorporation of fluorine atoms or fluorinated groups can modulate the electronic properties and improve the stability of the resulting materials. nih.govchemrxiv.org Polyfluorinated naphthalenes exhibit unique intermolecular interactions, such as π-hole bonding, which can influence their solid-state packing and properties. chemrxiv.org

Molecular Rigidity: A rigid molecular structure helps to minimize non-radiative decay pathways, thus increasing the fluorescence quantum yield. nih.gov

Naphthalene diimides (NDIs), a class of naphthalene derivatives, are particularly important in this area. By modifying the NDI core with electron-withdrawing groups and attaching fluoroalkyl side chains, researchers can develop n-type semiconductors with improved air stability. mdpi.com

Charge Transport and Energy Transfer Mechanisms in Conjugated Naphthalene Derivatives

The transport of charge carriers in naphthalene-based materials is a critical factor for their performance in electronic devices. This process is influenced by molecular structure, crystal packing, and intermolecular interactions. tandfonline.com

Theoretical and experimental studies have shown that charge transport in these materials can occur through a hopping mechanism. tandfonline.com The mobility of charge carriers is dependent on the reorganization energy, the transfer integral, and the hopping rate. tandfonline.com In some naphthalene-based copolymers, multichannel transport, integrating both through-bond and through-space conjugation, has been shown to improve redox activity and stability. rsc.org

Naphthalene diimide (NDI)-based polymers are extensively studied for their electron transport capabilities. nih.gov The introduction of different electron-rich units into the NDI polymer backbone can enhance electron mobility, with values reaching as high as 2.31 cm² V⁻¹ s⁻¹. acs.org This high mobility is attributed to increased coplanarity, strong intermolecular interactions, and facilitated three-dimensional charge transport. acs.org The energy levels and transformation pathways between different naphthalene isomers also play a crucial role in their electronic behavior. mdpi.com

Development of Specialty Polymers and Functional Materials Incorporating Fluorinated Naphthalene Units

The incorporation of fluorinated naphthalene units into polymers can lead to materials with enhanced properties, such as improved thermal stability, chemical resistance, and specific electronic characteristics. man.ac.uk Fluorine-containing polymers are valued for applications like water-repellent coatings. man.ac.uk

The development of polyfluorinated naphthalene-bis-hydrazimides has led to solution-grown n-type semiconducting films. nih.gov The high electronegativity of fluorine atoms often imparts desirable features to these materials, including improved dielectric properties and low moisture uptake. nih.gov

Innovation in Chemical Sensing and Probe Development (excluding biological imaging/diagnostics applications)

Naphthalene-based fluorescent probes are valuable tools for the detection of various analytes due to their high sensitivity and selectivity. nih.gov Their hydrophobic nature and the ability to tailor their structure allow for the design of probes for specific ions and molecules. nih.gov

Naphthalene-based fluorescent sensors have been developed for the on-site detection of environmental contaminants like hydrazine. researchgate.net These probes can provide a distinct fluorescence response, enabling sensitive and selective detection in aqueous solutions. researchgate.net

Furthermore, naphthalene derivatives have been engineered to act as selective fluorescent sensors for metal ions such as Al³⁺, Mg²⁺, and Zn²⁺. rsc.orgnih.govtandfonline.com The detection mechanism often involves the inhibition of photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) upon binding of the analyte to the probe. nih.govtandfonline.com For instance, a naphthalene-based probe for Al³⁺ exhibited a detection limit as low as 1.0 x 10⁻⁷ M in a buffered solution. rsc.org Similarly, a probe for Zn²⁺ showed an 8-fold fluorescence enhancement upon binding. tandfonline.com

The design of these sensors often involves Schiff base chemistry, where the naphthalene moiety acts as the fluorophore. nih.govtandfonline.com By carefully designing the receptor site, high selectivity for the target analyte over other interfering species can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.